molecular formula C9H7ClN2O2 B13679036 Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13679036
M. Wt: 210.62 g/mol
InChI Key: SHLVSJZDHQTDIT-UHFFFAOYSA-N
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Description

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is a yellow solid with a molecular weight of 210.62 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, known for its diverse applications in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with imidazole derivatives, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of solvents like pyridine and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chlorine substitution and ester group make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3

InChI Key

SHLVSJZDHQTDIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC(=C2)Cl

Origin of Product

United States

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